Enhanced Reactivity in Palladium-Catalyzed Cross-Coupling vs. 4-Chloro Analog
In palladium-catalyzed Suzuki-Miyaura cross-coupling, the oxidative addition step is rate-limiting and highly dependent on the nature of the halide. A 2023 study on chemoselective coupling of polyhalogenated arenes established the reactivity order as Ar–I >> Ar–OTf ∼ Ar–Br >> Ar–Cl [1]. The (4-bromophenyl)(thiophen-2-yl)methanone scaffold contains an aryl bromide, enabling efficient coupling under mild conditions (e.g., 0.02 mol% Pd catalyst loading) whereas the analogous 4-chloro compound would require more forcing conditions or specialized catalysts to achieve comparable yields.
| Evidence Dimension | Relative reactivity in Suzuki-Miyaura oxidative addition |
|---|---|
| Target Compound Data | C–Br bond; reactivity class: high (Ar–Br ~ Ar–OTf) |
| Comparator Or Baseline | (4-Chlorophenyl)(thiophen-2-yl)methanone (CAS 4153-45-1); C–Cl bond; reactivity class: low (Ar–Cl << Ar–Br) |
| Quantified Difference | Qualitative order: Ar–Br >> Ar–Cl |
| Conditions | Pd-catalyzed Suzuki-Miyaura cross-coupling, general reactivity trend per [1] |
Why This Matters
This differential reactivity dictates reaction conditions and catalyst loadings, making the 4-bromo compound the preferred electrophile for efficient library synthesis in medicinal chemistry.
- [1] García-López, J. A., et al. (2023). Palladium-catalyzed chemoselective Suzuki–Miyaura cross-coupling reaction of poly(pseudo)halogenated arenes. Journal of Organometallic Chemistry, 1001, 122868. View Source
